(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide
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Overview
Description
(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide is a complex organic compound that features a thieno[2,3-d]pyrimidine core and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-d]pyrimidine core, which can be synthesized by cyclization reactions involving thiophene derivatives and formic acid . The trifluoromethylphenyl group can be introduced through nucleophilic substitution reactions using trifluoromethyl iodide and a suitable aromatic halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide with a copper catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine
In medicinal chemistry, (E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide is investigated for its potential as an inhibitor of specific enzymes or receptors. Its trifluoromethyl group enhances its binding affinity and metabolic stability .
Industry
In the industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoromethyl group, used as a solvent and intermediate in organic synthesis.
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core and exhibit similar biological activities.
Uniqueness
(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide is unique due to the combination of its thieno[2,3-d]pyrimidine core and trifluoromethylphenyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C15H11F3N4OS |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
N'-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide |
InChI |
InChI=1S/C15H11F3N4OS/c16-15(17,18)11-3-1-2-10(6-11)7-23-22-9-20-13-12-4-5-24-14(12)21-8-19-13/h1-6,8-9H,7H2,(H,19,20,21,22) |
InChI Key |
KPJTZVWCZJZTNQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CON/C=N/C2=C3C=CSC3=NC=N2 |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CONC=NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
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